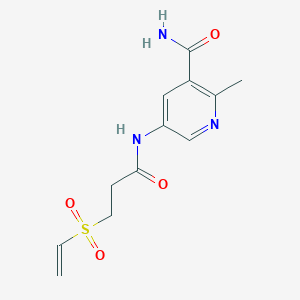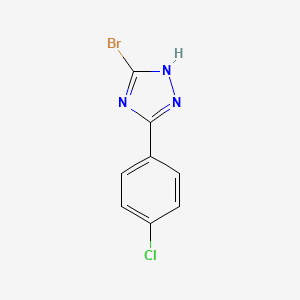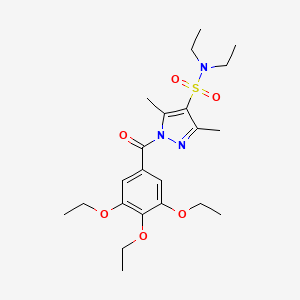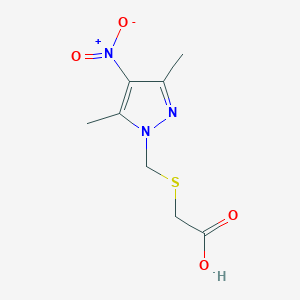
5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide, also known as E7820, is a small molecule inhibitor of angiogenesis. It was developed by Eisai Co. Ltd. and is currently being investigated for its potential use in cancer therapy.
Mecanismo De Acción
5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide inhibits angiogenesis by targeting the vascular endothelial growth factor (VEGF) signaling pathway. Specifically, it inhibits the interaction between VEGF and its receptor, preventing the activation of downstream signaling pathways that promote angiogenesis.
Biochemical and Physiological Effects
In preclinical studies, 5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide has demonstrated anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. It has also been shown to reduce tumor growth and metastasis in animal models of cancer. Additionally, 5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide has been shown to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide is its specificity for the VEGF signaling pathway, which minimizes off-target effects. However, like many small molecule inhibitors, 5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide may have limited bioavailability and may require high doses for therapeutic efficacy.
Direcciones Futuras
Future research on 5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide could focus on its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further investigation into the mechanisms underlying its anti-inflammatory effects could lead to the development of new treatments for inflammatory diseases. Finally, the development of more potent and bioavailable analogs of 5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide could improve its therapeutic potential.
Métodos De Síntesis
The synthesis of 5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide involves several steps, including the reaction of 2-methylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3-ethenylsulfonylpropyl)amine to form the amide intermediate, which is subsequently treated with ammonia to yield 5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is a critical process in tumor growth and metastasis, making 5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide a potential therapeutic agent for cancer treatment. Additionally, 5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide has demonstrated anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
5-(3-ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-3-20(18,19)5-4-11(16)15-9-6-10(12(13)17)8(2)14-7-9/h3,6-7H,1,4-5H2,2H3,(H2,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUWCGTUWPFOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)CCS(=O)(=O)C=C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(3-Chloropyridin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2662197.png)

![[Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2662204.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2662208.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2662209.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid](/img/structure/B2662210.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide](/img/structure/B2662211.png)
![2-Chloro-N-[[1-(2-methoxyacetyl)azetidin-3-yl]methyl]acetamide](/img/structure/B2662212.png)
![[4-Fluoro-2-(propoxymethyl)phenyl]methanamine](/img/structure/B2662214.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2662216.png)

